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These application notes provide detailed protocols for the fixation and permeabilization of cells

for immunofluorescent staining using SC-53116, a monoclonal antibody that targets the Thy-1

(CD90) cell surface antigen.[1][2][3] Thy-1 is a widely used marker for various cell types,

including T-cells, neurons, and stem cells.[2] Accurate and reproducible staining is critical for

the identification and characterization of these cells.

Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of

specific proteins. The success of an IF experiment is highly dependent on the proper

preparation of the biological sample, with cell fixation and permeabilization being two of the

most critical steps.[4] Fixation aims to preserve the cellular structure and antigenicity of the

target protein in a "life-like" state, while permeabilization allows antibodies to access

intracellular epitopes.[4][5]

SC-53116 is a mouse monoclonal antibody that recognizes the Thy-1.1 antigenic determinant

on mouse, rat, and human cells and is suitable for use in immunofluorescence.[2] While Thy-1

is a cell surface glycoprotein, permeabilization is often necessary when co-staining for

intracellular targets.[2] The choice of fixation and permeabilization reagents can significantly

impact the staining pattern and intensity. This document provides recommended protocols and

a comparison of different methods to assist researchers in optimizing their staining with SC-
53116.
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Data Presentation
Table 1: Comparison of Fixation and Permeabilization Methods
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Method Fixative
Permeabiliz
ation Agent

Advantages
Disadvanta
ges

Recommen
ded for SC-
53116 (Thy-
1) Staining

Cross-linking

Fixation

followed by

Detergent

Permeabilizat

ion

4%

Paraformalde

hyde (PFA) in

PBS

0.1-0.5%

Triton™ X-

100 or 0.1-

0.2% Tween-

20 in PBS

Good

preservation

of cellular

morphology.

[4]

Compatible

with a wide

range of

antibodies.

Can mask

epitopes,

potentially

requiring

antigen

retrieval.[5]

Formaldehyd

e can induce

autofluoresce

nce.[5]

Primary

recommendat

ion,

especially

when co-

staining for

intracellular

proteins.

Organic

Solvent

Fixation and

Permeabilizat

ion

Cold (-20°C)

Methanol or

Acetone

Not required

(solvent acts

as both

fixative and

permeabilizin

g agent)

Simple and

fast

procedure.[6]

Can enhance

the signal for

some

antigens.

Can alter cell

morphology.

[7] May not

be suitable

for all

antigens,

particularly

soluble or

membrane-

associated

proteins.

Alternative

method, can

be tested if

the primary

method yields

suboptimal

results.
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Saponin-

based

Permeabilizat

ion

4%

Paraformalde

hyde (PFA) in

PBS

0.1%

Saponin in

PBS

Gently

permeabilizes

the plasma

membrane

while leaving

organellar

membranes

largely intact.

Reversible

permeabilizati

on.

May not be

sufficient for

nuclear or

some

organellar

antigens.

Recommend

ed for

applications

where only

the plasma

membrane

needs to be

permeabilize

d.

Experimental Protocols
Protocol 1: Paraformaldehyde Fixation and Triton™ X-
100 Permeabilization (Recommended)
This protocol is recommended for most applications, including co-staining for intracellular

antigens.

Materials:

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared)

0.1% Triton™ X-100 in PBS

Blocking Buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

Primary Antibody: SC-53116 (Thy-1/CD90 antibody)

Fluorophore-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI, Hoechst)

Antifade mounting medium
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Procedure:

Cell Preparation: Grow cells on sterile glass coverslips or in chamber slides to the desired

confluency.

Washing: Gently wash the cells twice with PBS to remove culture medium.

Fixation: Add 4% PFA in PBS to the cells and incubate for 10-20 minutes at room

temperature.[8]

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room

temperature. Note: This step can be skipped if only staining for the cell surface Thy-1

antigen.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-

specific antibody binding.

Primary Antibody Incubation: Dilute the SC-53116 antibody to the recommended starting

concentration (e.g., 1:50) in Blocking Buffer.[2] Incubate for 1-2 hours at room temperature or

overnight at 4°C.

Washing: Wash the cells three times with PBS for 5-10 minutes each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.

Counterstaining: Incubate with a nuclear counterstain like DAPI or Hoechst in PBS for 5

minutes.

Final Wash: Perform a final wash with PBS.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
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Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Cold Methanol Fixation and Permeabilization
This is a faster alternative protocol that can sometimes improve the signal for certain epitopes.

Materials:

Phosphate-Buffered Saline (PBS)

100% Methanol, pre-chilled to -20°C

Blocking Buffer (e.g., 1% BSA in PBS)

Primary Antibody: SC-53116 (Thy-1/CD90 antibody)

Fluorophore-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI, Hoechst)

Antifade mounting medium

Procedure:

Cell Preparation: Grow cells on sterile glass coverslips or in chamber slides.

Washing: Gently wash the cells twice with PBS.

Fixation and Permeabilization: Add ice-cold 100% methanol and incubate for 10 minutes at

-20°C.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.

Primary Antibody Incubation: Dilute the SC-53116 antibody in Blocking Buffer and incubate

for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS for 5-10 minutes each.
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Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.

Counterstaining: Incubate with a nuclear counterstain in PBS for 5 minutes.

Final Wash: Perform a final wash with PBS.

Mounting: Mount the coverslips using an antifade mounting medium.

Imaging: Visualize using a fluorescence or confocal microscope.

Mandatory Visualizations
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Cell Preparation

Fixation & Permeabilization

Immunostaining

Final Steps

Culture Cells on Coverslips

Wash with PBS

Fix with 4% PFA
(10-20 min, RT)

Wash with PBS (3x)

Permeabilize with 0.1% Triton X-100
(10 min, RT)

Wash with PBS (3x)

Block with 1% BSA
(1 hour, RT)

Incubate with SC-53116
(1-2h RT or O/N 4°C)

Wash with PBS (3x)

Incubate with Secondary Ab
(1 hour, RT, dark)

Wash with PBS (3x)

Counterstain with DAPI

Final Wash with PBS

Mount Coverslip

Image with Microscope

Click to download full resolution via product page

Caption: Workflow for immunofluorescent staining using SC-53116.
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Caption: Principle of indirect immunofluorescence for SC-53116.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for SC-53116 (Thy-
1/CD90) Staining]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680874#cell-fixation-and-permeabilization-for-sc-
53116-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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